1-Ethynyl-3-fluoro-2-methylbenzene

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

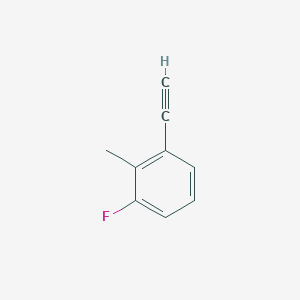

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming substituted aromatic compounds, yielding the official designation "1-ethynyl-3-fluoro-2-methylbenzene". This nomenclature clearly indicates the positions and nature of the three substituents attached to the benzene ring, with the ethynyl group (carbon-carbon triple bond) serving as the primary functional group that determines the numbering system. The structural representation of this molecule can be expressed through multiple standardized formats, including the Simplified Molecular Input Line Entry System notation "CC1=C(F)C=CC=C1C#C", which provides a linear representation of the molecular connectivity. The International Chemical Identifier string "1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3" offers another standardized method for representing the compound's structure, enabling precise identification across chemical databases.

The three-dimensional molecular structure reveals a planar aromatic system with the ethynyl group extending linearly from the benzene ring, while the fluorine atom and methyl group occupy adjacent positions on the ring. The International Chemical Identifier Key "PDXPQTPSACFEJE-UHFFFAOYSA-N" serves as a unique identifier derived from the structural information, facilitating database searches and cross-referencing. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical information systems and research contexts. The positioning of the substituents creates specific steric and electronic interactions that influence the molecule's overall geometry and reactivity patterns, making the precise structural representation crucial for understanding its chemical behavior.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₇F, indicating a composition of nine carbon atoms, seven hydrogen atoms, and one fluorine atom. This formula reflects the aromatic benzene core (C₆H₄) modified by the addition of an ethynyl group (C₂H), a methyl group (CH₃), and a fluorine atom (F), with the overall hydrogen count adjusted to account for the substitution pattern. The molecular formula provides essential information for calculating various chemical properties, including molecular weight, density, and stoichiometric relationships in chemical reactions. The presence of the fluorine atom introduces significant electronegativity differences within the molecule, while the ethynyl group contributes additional unsaturation beyond the aromatic system.

The molecular weight of this compound is precisely calculated as 134.15 grams per mole, a value consistently reported across multiple chemical databases and suppliers. This molecular weight calculation takes into account the standard atomic masses of carbon (12.01), hydrogen (1.008), and fluorine (18.998), providing an accurate measure for quantitative chemical applications. The relatively low molecular weight positions this compound within the range of small organic molecules, facilitating its handling and analysis in various experimental contexts. Understanding the exact molecular weight is crucial for applications involving precise stoichiometric calculations, analytical quantification, and pharmaceutical or materials science research where molecular weight directly influences physical and chemical properties.

| Molecular Property | Value | Units |

|---|---|---|

| Molecular Formula | C₉H₇F | - |

| Molecular Weight | 134.15 | grams per mole |

| Carbon Atoms | 9 | count |

| Hydrogen Atoms | 7 | count |

| Fluorine Atoms | 1 | count |

Properties

IUPAC Name |

1-ethynyl-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXPQTPSACFEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Coupling Approach

Overview:

The most prevalent and efficient method for synthesizing 1-ethynyl-3-fluoro-2-methylbenzene is through the Sonogashira coupling reaction, which couples a halogenated aromatic compound with a terminal alkyne in the presence of palladium and copper catalysts.

Reaction Scheme:

Ar–X + HC≡CR → Ar–C≡CR

- Starting Material: 3-fluoro-2-methylhalobenzene (preferably the iodide or bromide for higher reactivity)

- Reagents:

- Terminal alkyne (e.g., trimethylsilyl-protected acetylene, subsequently deprotected)

- Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ as catalyst

- CuI as co-catalyst

- Triethylamine or diisopropylethylamine as base

- Conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 25–80°C

- Duration: 12–24 hours

Research Data:

A typical example involves coupling 3-fluoro-2-methylbromobenzene with trimethylsilylacetylene, followed by desilylation to yield the free ethynyl derivative. Yields generally range from 70–85% under optimized conditions.

- High regioselectivity

- Mild conditions

- Compatibility with various functional groups

Direct C–H Activation and Alkynylation

Overview:

Recent advances include direct C–H alkynylation, which bypasses the need for halogenated intermediates. This method employs transition metal catalysis to activate the aromatic C–H bond directly.

- Using catalysts such as Pd(II) or Rh(III), aromatic rings bearing methyl and fluoro substituents can undergo ortho-alkynylation with terminal alkynes.

- Conditions typically involve oxidants like silver or copper salts, with temperatures around 80–120°C.

- Less regioselectivity control compared to Sonogashira

- Requires specific directing groups or catalysts

Research Data:

A study demonstrated regioselective alkynylation at the ortho position of methyl-substituted fluorobenzenes with yields around 50–65%.

Multi-step Functionalization via Halogenation and Coupling

- Step 1: Halogenate 2-methylfluorobenzene at the desired position (preferably using N-bromosuccinimide or N-iodosuccinimide).

- Step 2: Perform Sonogashira coupling on the halogenated intermediate with terminal alkyne.

- Halogenation yields are typically high (>90%) with regioselectivity influenced by the methyl and fluoro groups.

- Subsequent coupling yields are comparable to direct methods.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Sonogashira coupling | 3-fluoro-2-methylhalobenzene | Pd catalyst, CuI, terminal alkyne, base, 25–80°C | 70–85 | Most common, high regioselectivity |

| Direct C–H alkynylation | 2-methylfluorobenzene | Pd(II) or Rh(III), oxidants, 80–120°C | 50–65 | Regioselectivity depends on directing groups |

| Halogenation + coupling | 2-methylfluorobenzene + NBS/NIS | NBS/NIS, Pd catalyst, terminal alkyne, 25–80°C | 65–80 | Multi-step, flexible but longer synthesis |

Notes and Considerations

Choice of Starting Material:

The halogenated aromatic (bromide or iodide) is preferred for high coupling efficiency.Catalyst Selection:

Palladium catalysts with triphenylphosphine ligands are standard; copper iodide enhances alkyne activation.Reaction Optimization:

Solvent choice, temperature, and base influence yield and regioselectivity.Purification: Post-reaction purification typically involves column chromatography on silica gel, using petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: Reactions involving the replacement of the fluorine atom with nucleophiles.

Addition Reactions: Reactions involving the addition of reagents to the ethynyl group, such as hydrogenation and halogenation.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Sulfonation: Fuming sulfuric acid.

Halogenation: Halogen gas (e.g., fluorine, chlorine) or halogenating agents.

Hydrogenation: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed:

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Hydrogenation: Formation of ethyl-substituted derivatives.

Scientific Research Applications

Common Synthesis Methods

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Substitution of hydrogen atoms on the benzene ring with electrophiles. |

| Friedel-Crafts Acylation | Acylation of benzene derivatives using acyl chlorides in the presence of Lewis acids. |

Organic Synthesis

1-Ethynyl-3-fluoro-2-methylbenzene serves as a crucial building block in organic synthesis, enabling the formation of more complex molecules. Its reactivity allows for various transformations, including:

- Oxidation: Producing carbonyl compounds or carboxylic acids.

- Reduction: Converting the vinyl group to an ethyl group.

- Substitution Reactions: Introducing new substituents onto the aromatic ring.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in studies related to enzyme inhibition and receptor binding assays. Its structural features enhance its binding affinity to biological targets, making it a candidate for drug development.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound can inhibit specific cancer-related enzymes. For instance, compounds similar to this have demonstrated inhibitory effects on Sirtuin 2 (SIRT2), which is implicated in cancer progression.

Material Science

In material science, this compound is utilized in the production of polymers and resins with specific electronic properties. Its unique structure allows for modifications that enhance material characteristics, such as thermal stability and mechanical strength.

The biological activity of this compound is attributed to its ability to undergo electrophilic aromatic substitution reactions. The presence of the vinyl group increases reactivity, while the fluorine atom enhances lipophilicity, improving interactions with biological targets.

Key Mechanisms

- Electrophilic Aromatic Substitution: Facilitates interactions with electrophiles.

- Hydrophobic Interactions: The fluorine atom enhances binding affinity.

- Enzyme Interactions: Useful in metabolic pathway studies.

Mechanism of Action

The mechanism of action of 1-ethynyl-3-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, forming triazoles in the presence of azides under copper-catalyzed conditions. The fluorine atom can influence the compound’s reactivity and binding affinity through inductive and resonance effects, affecting its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and reactivity of 1-ethynyl-3-fluoro-2-methylbenzene, a comparative analysis with analogous halogenated benzenes is provided below.

Structural Analogues from Discontinued Products

The following table compares this compound with other discontinued halogenated benzenes, focusing on substituent patterns and functional groups:

Key Observations :

- Reactivity: The ethynyl group in the target compound contrasts with the bromo substituent in 1-(2-bromophenyl)-3-oxocyclobutane-1-carboxylic acid. Ethynyl groups are typically reactive in Sonogashira couplings, whereas bromo substituents participate in Ullmann or Suzuki-Miyaura reactions.

Biological Activity

1-Ethynyl-3-fluoro-2-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an ethynyl group at one position, a fluorine atom at another, and a methyl group. Its chemical structure can be represented as follows:

This compound exhibits lipophilicity due to the presence of the ethynyl and methyl groups, which may enhance its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating biochemical pathways. Studies have shown that fluorinated compounds often exhibit increased binding affinity due to the electronegative nature of fluorine, which can stabilize interactions with active sites on enzymes .

- Receptor Modulation : It may interact with receptor proteins, influencing signaling pathways. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts .

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, the presence of ethynyl and fluorine groups can enhance the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways .

Case Study:

A study evaluating various fluorinated compounds demonstrated that those with ethynyl substitutions exhibited significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 µM to 50 µM depending on structural modifications .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. The compound may influence neuroinflammatory pathways and protect against neuronal cell death in models of neurodegenerative diseases.

Case Study:

In vitro studies indicated that derivatives of this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This suggests a protective mechanism that warrants further investigation in vivo .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl and fluoro substituents | Anticancer, neuroprotective |

| 1-Ethynyl-3-chloro-2-methylbenzene | Ethynyl and chloro substituents | Moderate anticancer activity |

| 4-Fluorophenol | Fluorine on phenolic ring | Antimicrobial properties |

This table highlights how variations in substituent groups can significantly impact biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-ethynyl-3-fluoro-2-methylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves Sonogashira coupling or dehydrohalogenation of precursor halides. For example, a modified Sonogashira protocol (e.g., using Pd(PPh₃)₄, CuI, and a base like Et₃N) can couple a fluorinated aryl halide with trimethylsilylacetylene, followed by desilylation . Reaction conditions (temperature, solvent polarity, and catalyst loading) critically affect yield: higher temperatures (80–100°C) improve kinetics but may promote side reactions like alkyne oligomerization. Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by GC-MS or NMR (e.g., absence of residual Pd in H NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR : NMR identifies fluorine environment (δ ≈ -110 to -120 ppm for meta-F), while H NMR resolves methyl (δ 2.3–2.5 ppm) and ethynyl protons (δ 3.1–3.3 ppm, if terminal). NMR confirms sp-hybridized carbons (δ 70–85 ppm for C≡C) .

- IR : Alkyne C≡C stretch (~2100 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹) are diagnostic .

- HRMS : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₉H₇F) with error <2 ppm .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

Methodological Answer: this compound is prone to oxidation and moisture-induced degradation. Stability tests under inert atmospheres (Ar/N₂) show <5% decomposition after 6 months at -20°C, whereas ambient air leads to 20% degradation (HPLC analysis). Store in amber vials with molecular sieves; monitor via periodic NMR to detect alkyne oxidation (e.g., ketone formation) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, Fukui indices identify electrophilic sites (C-1 ethynyl position) for Pd-catalyzed couplings. Molecular Dynamics (MD) simulations in solvent models (e.g., THF) reveal steric effects from the methyl and fluorine groups, which hinder catalyst access. Validate predictions with kinetic studies (e.g., monitoring coupling rates via in situ IR) .

Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., unexpected byproducts in fluorinated alkyne reactions)?

Methodological Answer: Contradictions often arise from unaccounted intermediates or solvent effects. For example, if GC-MS detects a dichlorinated byproduct not predicted by DFT:

Use LC-MS/MS to isolate and characterize the impurity.

Re-run simulations with explicit solvent molecules (e.g., water traces in THF) to identify hidden pathways.

Design control experiments (e.g., anhydrous conditions) to test hypotheses. Cross-disciplinary collaboration with computational chemists is critical .

Q. How can the compound’s electronic and steric properties be exploited in designing novel metal-organic frameworks (MOFs) or catalysts?

Methodological Answer: The ethynyl group acts as a π-donor ligand for transition metals (e.g., Au, Cu), while fluorine enhances MOF thermal stability. Methodological steps:

Synthesize Au(I)-alkyne complexes and characterize via X-ray crystallography.

Test catalytic activity in cycloadditions (e.g., Huisgen reaction) under varying pressures.

Use BET surface area analysis and PXRD to assess MOF porosity and stability .

Q. What advanced techniques (e.g., in situ spectroscopy, microfluidics) are suitable for studying the compound’s reactivity in real-time?

Methodological Answer:

- In situ FTIR : Monitor alkyne consumption during reactions (e.g., C≡C peak decay at 2100 cm⁻¹).

- Microfluidic reactors : Enable precise control of residence time and temperature, revealing transient intermediates via UV-Vis or Raman.

- Cryo-TEM : Capture nanoscale aggregates formed during catalytic cycles. Pair with kinetic modeling (e.g., Arrhenius plots) to derive activation parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.